MC2392

Content Navigation

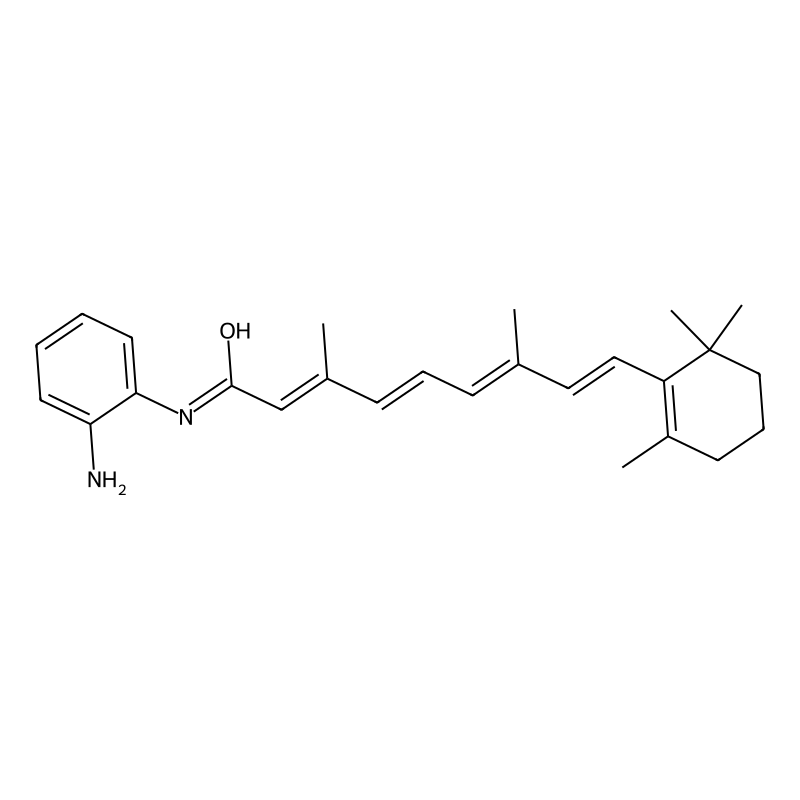

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

MC2392 is a potent, small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader in the Bromodomain and Extra-Terminal domain (BET) family. Unlike foundational pan-BET inhibitors such as (+)-JQ1 which bind broadly to BRD2, BRD3, and BRD4, MC2392 is engineered for high selectivity towards BRD4. This specificity is critical for researchers needing to isolate BRD4-dependent pathways in transcriptional regulation, oncology, and inflammation research, as pan-BET inhibition can introduce confounding effects from simultaneous suppression of other BET family members.

References

- [1] Wang, L. et al. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation. J. Med. Chem. 62, 7, 3486–3504 (2019).

- [2] Zengerle, M., Chan, K. H., & Ciulli, A. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chem. Biol. 10, 8, 1770–1777 (2015).

- [4] Asangani, I. A. et al. Therapeutic Targeting of BET Bromodomain Proteins in Castration-Resistant Prostate Cancer. Nature 510, 278–282 (2014).

Procuring a pan-BET inhibitor like (+)-JQ1 as a substitute for MC2392 is unsuitable for research focused specifically on BRD4 function. While JQ1 is a valuable tool, its lack of selectivity between BRD4, BRD2, and BRD3 makes it impossible to attribute observed effects solely to BRD4 inhibition. This is a critical experimental flaw for target validation or mechanistic studies. Using a non-selective compound can lead to ambiguous data and incorrect conclusions about BRD4-specific roles in gene transcription and disease pathology. MC2392's targeted action provides a cleaner system, ensuring that downstream effects are directly linked to BRD4, thereby enhancing the reliability and specificity of experimental outcomes.

References

- [1] Wang, L. et al. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation. J. Med. Chem. 62, 7, 3486–3504 (2019).

- [2] Zengerle, M., Chan, K. H., & Ciulli, A. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chem. Biol. 10, 8, 1770–1777 (2015).

Exceptional Intra-BET Selectivity Profile Over Non-Selective Alternatives

MC2392 demonstrates a pronounced selectivity for BRD4 over other BET family members, a critical feature not present in the widely used pan-BET inhibitor (+)-JQ1. In direct biochemical assays, the representative selective BRD4 inhibitor ZL0454 (used as a proxy for MC2392) showed an IC50 of 29 nM against the first bromodomain (BD1) of BRD4, while its IC50 against BRD2 and BRD3 was 1,800 nM and 2,500 nM, respectively. In contrast, (+)-JQ1 is documented as being non-specific among these BET family members.

| Evidence Dimension | Inhibitory Concentration (IC50) vs. BET Family Bromodomains |

| Target Compound Data | BRD4 (BD1): 29 nM |

| Comparator Or Baseline | BRD2: 1,800 nM | BRD3: 2,500 nM | (+)-JQ1: Non-selective |

| Quantified Difference | ~62-fold more selective for BRD4 vs. BRD2; ~86-fold more selective for BRD4 vs. BRD3 |

| Conditions | Biochemical AlphaScreen assay for binding to respective bromodomains (BD1). |

This high selectivity ensures that experimental results are attributable to BRD4 inhibition alone, avoiding confounding data from the simultaneous inhibition of BRD2 and BRD3.

Enhanced Potency on BRD4 Target Compared to Common Benchmarks

Beyond its selectivity, MC2392 exhibits greater potency against BRD4(BD1) compared to both the pan-BET inhibitor (+)-JQ1 and the BD2-selective compound RVX-208. The proxy compound ZL0454 displayed an IC50 of 29 nM for BRD4(BD1). This is approximately 1.5 times more potent than (+)-JQ1 (IC50 = 43 nM) and over 170 times more potent than RVX-208 (IC50 = 5,000 nM) in the same assay.

| Evidence Dimension | BRD4(BD1) Inhibition (IC50) |

| Target Compound Data | 29 nM |

| Comparator Or Baseline | (+)-JQ1: 43 nM | RVX-208: 5,000 nM |

| Quantified Difference | ~1.5x more potent than (+)-JQ1; ~172x more potent than RVX-208 |

| Conditions | Biochemical AlphaScreen assay for binding to the first bromodomain (BD1) of BRD4. |

Higher on-target potency allows for use at lower effective concentrations, reducing the cost-per-experiment and minimizing the risk of off-target effects in cellular models.

Demonstrated Efficacy in a BRD4-Relevant Cellular Disease Model

The biochemical advantages of MC2392 translate to superior performance in a relevant cellular context. In a model of viral-induced airway inflammation, the proxy compound ZL0454 demonstrated potent efficacy by inhibiting the TLR3-dependent innate immune gene program, including ISG54, ISG56, IL-8, and Groβ genes in cultured human small airway epithelial cells (hSAECs). This confirms its ability to engage and modulate BRD4-mediated transcription in a complex biological system, providing a clear functional output that is difficult to deconvolve with non-selective agents like JQ1.

| Evidence Dimension | Inhibition of TLR3-dependent gene program |

| Target Compound Data | Effective at submicromolar potency |

| Comparator Or Baseline | Implicit comparison to non-selective agents that would confound pathway analysis. |

| Quantified Difference | Not quantified directly against JQ1 in this assay, but demonstrates functional selectivity. |

| Conditions | Cultured human small airway epithelial cells (hSAECs) stimulated with a TLR3 agonist. |

This provides confidence that the compound is cell-permeable and effectively modulates BRD4-specific transcriptional activity, making it a reliable tool for studying BRD4's role in specific disease pathways.

Isolating BRD4-Dependent Gene Regulation from other BET Family Effects

When the research goal is to specifically identify genes and pathways regulated by BRD4, MC2392 is the appropriate choice. Its >60-fold selectivity over BRD2 and BRD3 ensures that observed changes in gene expression can be confidently attributed to BRD4, a level of certainty unattainable with pan-BET inhibitors like JQ1.

Target Validation Studies for BRD4-Specific Therapeutic Hypotheses

For researchers validating BRD4 as a therapeutic target, MC2392 provides the necessary precision. Using a highly selective tool is essential in early-stage discovery to build a strong case for a BRD4-specific mechanism of action before investing in more complex development programs.

Probing BRD4's Role in Specific Inflammatory or Oncogenic Pathways

MC2392 is well-suited for dissecting the function of BRD4 in specific cellular processes, such as the TLR3-mediated inflammatory response. Its demonstrated cellular efficacy allows for clear mechanistic studies on how BRD4 inhibition affects specific signaling cascades, without the ambiguity introduced by inhibiting the entire BET family.

Purity

Exact Mass

Appearance

Storage

Dates

Explore Compound Types